Physicochemical Properties of 1-[2-(Methoxymethoxy)ethyl]-1H-imidazole: A Technical Guide
Physicochemical Properties of 1-[2-(Methoxymethoxy)ethyl]-1H-imidazole: A Technical Guide
Introduction
1-[2-(Methoxymethoxy)ethyl]-1H-imidazole is a heterocyclic organic compound featuring an imidazole core functionalized with a methoxymethoxyethyl group at the 1-position. The imidazole ring is a fundamental component in numerous biologically active molecules, including the amino acid histidine, and serves as a critical scaffold in medicinal chemistry.[1][2][3] The physicochemical properties of this particular derivative are crucial for its handling, formulation, and application in research and drug development. This guide provides a comprehensive overview of its predicted physicochemical properties, grounded in the known characteristics of related imidazole compounds, and details the experimental protocols for their empirical determination.
Chemical Structure and Molecular Formula
Structure:
Caption: Chemical structure of 1-[2-(Methoxymethoxy)ethyl]-1H-imidazole.
Molecular Formula: C₇H₁₂N₂O₂
Molecular Weight: 170.20 g/mol
Physical State and Appearance
Based on the properties of structurally similar compounds like 1-(methoxymethyl)-1H-imidazole and 1-ethyl-1H-imidazole, which are liquids at room temperature[4][5], it is predicted that 1-[2-(Methoxymethoxy)ethyl]-1H-imidazole is also a colorless to light yellow liquid with a characteristic amine-like odor.
Melting Point
The melting point of the parent imidazole is between 89 and 91 °C.[1] However, N-alkylation significantly lowers the melting point. For instance, 1-methylimidazole has a melting point of -6 °C[6] and 1-ethylimidazole has a melting point of -27°C.[7] The methoxymethoxyethyl substituent is larger and more flexible than a simple alkyl group, which would further disrupt crystal lattice formation.
Predicted Melting Point: Below 0 °C.
Experimental Protocol for Melting Point Determination
This protocol describes the determination of the melting point using a capillary method with a digital melting point apparatus.[8][9][10]
Diagram of Workflow:
Caption: Workflow for Melting Point Determination.
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the sample is anhydrous.
-
If the sample is solid at room temperature, finely powder it using a mortar and pestle.
-
Tap the open end of a capillary tube into the powdered sample.
-
Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.[9][11]
-
-
Melting Point Measurement:
-
Insert the capillary tube into the heating block of the melting point apparatus.[8][9]
-
For an unknown sample, perform a rapid preliminary heating to estimate the melting range.[8]
-
Allow the apparatus to cool to at least 20 °C below the estimated melting point.[11]
-
Using a fresh sample, heat at a rate of 1-2 °C per minute when approaching the expected melting point.[8]
-
Record the temperature at which the first droplet of liquid is observed and the temperature at which the entire sample has melted. This range is the melting point.[11]
-
Boiling Point
The boiling point of imidazole is 256 °C.[1][3][12] N-substitution generally lowers the boiling point compared to the parent heterocycle if intermolecular hydrogen bonding is disrupted. However, increasing the molecular weight and chain length of the substituent will increase the boiling point due to stronger van der Waals forces. For example, 1-ethyl-1H-imidazole has a boiling point of 226 °C, while 1-methylimidazole boils at 198 °C.[4][6] 1-(Methoxymethyl)-1H-imidazole has a reported boiling point of 77-80 °C at 1 Torr.[13]
Predicted Boiling Point: Given the higher molecular weight of the methoxymethoxyethyl group compared to an ethyl or methoxymethyl group, the boiling point of 1-[2-(Methoxymethoxy)ethyl]-1H-imidazole is expected to be higher than that of 1-ethyl-1H-imidazole and 1-(methoxymethyl)-1H-imidazole at atmospheric pressure. A reasonable estimate would be in the range of 230-250 °C at atmospheric pressure.
Experimental Protocol for Boiling Point Determination
This protocol describes the determination of the boiling point using the Thiele tube method, which is suitable for small sample volumes.[14][15][16][17][18]
Diagram of Workflow:
Caption: Workflow for Boiling Point Determination using a Thiele Tube.
Step-by-Step Methodology:
-
Apparatus Assembly:
-
Fill a small test tube with 1-2 mL of the liquid sample.
-
Place a melting point capillary tube, with the sealed end uppermost, into the liquid.[14][17]
-
Attach the test tube to a thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.[17][18]
-
Clamp a Thiele tube to a ring stand and immerse the thermometer and test tube assembly into the mineral oil bath.[18]
-
-
Measurement:
-
Gently heat the side arm of the Thiele tube with a Bunsen burner or microburner.[17][18]
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue gentle heating until a continuous and rapid stream of bubbles is observed.[17]
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn into the capillary tube.[17]
-
Solubility
Imidazole is highly soluble in water (633 g/L) and other polar solvents.[1][3] The N-alkyl substituents in 1-ethyl-1H-imidazole and 1-(methoxymethyl)-1H-imidazole are relatively small and do not drastically reduce aqueous solubility; both are soluble in water.[19][20] The methoxymethoxyethyl group in the target molecule contains two ether linkages, which can act as hydrogen bond acceptors, thus contributing to water solubility.
Predicted Solubility: 1-[2-(Methoxymethoxy)ethyl]-1H-imidazole is expected to be soluble in water and polar organic solvents such as ethanol, methanol, and DMSO.
Experimental Protocol for Aqueous Solubility Determination
The equilibrium solubility can be determined using the shake-flask method, which is considered the gold standard.[21][22][23]
Diagram of Workflow:
Caption: Workflow for Aqueous Solubility Determination.
Step-by-Step Methodology:
-
Sample Preparation and Equilibration:
-
Add an excess amount of 1-[2-(Methoxymethoxy)ethyl]-1H-imidazole to a vial containing a known volume of deionized water (or a buffer of a specific pH).[22][23]
-
Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for 24 to 72 hours to ensure equilibrium is reached.[21][24]
-
Visually confirm that excess solid or undissolved liquid remains, indicating that a saturated solution has been formed.[22]
-
-
Sample Analysis:
-
Separate the undissolved compound from the saturated solution by centrifugation or filtration through a syringe filter (e.g., 0.22 µm).[21]
-
Carefully withdraw a precise aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of the compound in the diluted sample using a validated analytical technique such as HPLC-UV or LC-MS.
-
Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.
-
pKa
The basicity of the imidazole ring is a key physicochemical parameter. The pKa of the conjugate acid of imidazole is approximately 6.95-7.0.[1] Alkyl substitution at the 1-position has a minor effect on the pKa of the imidazole nitrogen. For example, the predicted pKa for 1-ethyl-1H-imidazole is around 7.08.[19] The pKa of 1-(methoxymethyl)-1H-imidazole is reported to be 6.53.[20] The electron-withdrawing inductive effect of the oxygen atoms in the methoxymethoxyethyl substituent may slightly decrease the basicity of the imidazole ring.
Predicted pKa: The pKa of the conjugate acid of 1-[2-(Methoxymethoxy)ethyl]-1H-imidazole is expected to be in the range of 6.5 to 7.0.
Experimental Protocol for pKa Determination
Potentiometric titration is a highly precise method for determining pKa values.[25][26][27][28][29]
Diagram of Workflow:
Caption: Workflow for pKa Determination.
Step-by-Step Methodology:
-
Preparation:
-
Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).[25][27]
-
Prepare a dilute aqueous solution of the compound (e.g., 1 mM).[25][27]
-
If necessary, add a co-solvent like methanol to ensure solubility, though this will yield an apparent pKa.[26]
-
Use a constant ionic strength background electrolyte, such as 0.15 M KCl.[25][27]
-
Acidify the solution to a pH of approximately 2 with a standardized solution of HCl.[25][27]
-
-
Titration:
-
Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
-
Titrate the solution by adding small, precise increments of a standardized NaOH solution (e.g., 0.1 M).[25][27]
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH reaches approximately 12.[25][27]
-
-
Data Analysis:
-
Plot the measured pH values against the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve.
-
The pKa is equal to the pH at the point where half of the volume of NaOH required to reach the equivalence point has been added.
-
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the imidazole ring protons, typically in the aromatic region (δ 7-8 ppm).[30][31] The protons of the methoxymethoxyethyl substituent will appear in the aliphatic region. The expected chemical shifts are:
-
Imidazole C2-H: ~δ 7.7 ppm (singlet)
-
Imidazole C4-H and C5-H: ~δ 7.1 ppm (two singlets or a doublet of doublets)
-
-N-CH₂-CH₂-O-: ~δ 3.5-4.0 ppm (multiplets)
-
-O-CH₂-O-: ~δ 4.5-5.0 ppm (singlet)
-
-O-CH₃: ~δ 3.3 ppm (singlet)
¹³C NMR: The carbon NMR spectrum will show distinct signals for the imidazole ring carbons and the substituent carbons.
-
Imidazole C2: ~δ 136 ppm
-
Imidazole C4 and C5: ~δ 128 and 120 ppm
-
-N-CH₂-CH₂-O-: Signals in the range of δ 45-70 ppm
-
-O-CH₂-O-: ~δ 95 ppm
-
-O-CH₃: ~δ 55 ppm
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the imidazole ring and the ether linkages.[32][33][34][35][36]
-
C-H stretching (aromatic): ~3100-3150 cm⁻¹
-
C-H stretching (aliphatic): ~2850-3000 cm⁻¹
-
C=N and C=C stretching (imidazole ring): ~1450-1600 cm⁻¹[3]
-
C-O stretching (ether): A strong band around 1050-1150 cm⁻¹
Conclusion
References
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
-
University of Texas at Dallas. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]
-
Thomas County Central High School. (n.d.). DETERMINATION OF BOILING POINTS. Retrieved from [Link]
-
Wikipedia. (2024, February 7). Imidazole. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 1-(Methoxymethyl)-1H-imidazole. Retrieved from [Link]
- Perchard, C., & Belloc, A. (1965). Far‐Infrared Spectra and Hydrogen‐Bond Frequencies of Imidazole. The Journal of Chemical Physics, 43(7), 2292-2296.
- Tolomeu, H. V., & Fraga, C. A. M. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838.
-
GeeksforGeeks. (2023, July 25). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]
-
Nichols, L. (2022, August 20). 4.3: Melting Point Determination Procedure. Chemistry LibreTexts. Retrieved from [Link]
-
Towson University. (n.d.). # 5 Determination of Boiling Points. Retrieved from [Link]
-
Nazare, V. (n.d.). Determination of Boiling Point (B.P). Retrieved from [Link]
-
Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]
- Shelar, U. B., & Thorve, S. S. (2014). Chemical and Pharmacological Properties of Imidazoles. International Journal of Pharmaceutical and Phytopharmacological Research, 1(3), 12-18.
-
Nichols, L. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. Retrieved from [Link]
-
Nichols, L. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Retrieved from [Link]
-
Mangal, S., Salahuddin, S., Mazumder, A., Kumar, R., & Yar, M. S. (2023). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. ResearchGate. Retrieved from [Link]
-
Tomi, I. H. R., Al-Daraji, A. H. R., Abdula, A., & Al Marjani, M. F. (2018). IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. ResearchGate. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 1-(Methoxymethyl)-1H-imidazole Properties. Retrieved from [Link]
-
Tomi, I. H. R., Al-Daraji, A. H. R., Abdula, A., & Al Marjani, M. F. (2018). 1H NMR spectrum of imidazole derivatives a – 2a, b – 2b, and c – 2c. ResearchGate. Retrieved from [Link]
-
European Centre for Ecotoxicology and Toxicology of Chemicals. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
-
Trade Science Inc. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Trade Science Inc. Retrieved from [Link]
- Yilmaz, B., & Tuncel, M. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
- De Witte, A., & De Smet, M. (2019). Development of Methods for the Determination of pKa Values. Molecules, 24(1), 104.
-
Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]
-
Al-Obaidi, A. S. M., Al-Janabi, A. S., & Al-Amiery, A. A. (2022). FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d)... ResearchGate. Retrieved from [Link]
-
Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
ASTM International. (2010). E1148 Standard Test Method for Measurements of Aqueous Solubility. Retrieved from [Link]
-
Tlahuext, H., & Contreras, R. (2007). 13 C- and 1 H-NMR signals of N-substituted imidazole were unambiguously assigned. ResearchGate. Retrieved from [Link]
-
World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). Potentiometric Titration of an Unknown Weak Acid. Retrieved from [Link]
- Zamani, K., et al. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry, 27(1), 71-77.
-
ResearchGate. (n.d.). 1 H-NMR spectrum of imidazole derivative (IMD) in D6-DMSO. Retrieved from [Link]
- Lane, T. J., et al. (1962). Infrared Investigation of Certain Imidazole Derivatives and their Metal Chelates. Inorganic Chemistry, 1(2), 267-276.
- Fakhree, M. A. A., & Jouyban, A. (2011). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.
-
National Center for Biotechnology Information. (n.d.). 1-Ethyl-1H-imidazole. PubChem Compound Database. Retrieved from [Link]
-
Wikipedia. (2023, December 12). 1-Methylimidazole. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1H-Imidazole, 1-ethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, August 11). pKa of imidazoles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-ethyl-1H-imidazole-2-carbaldehyde. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. Imidazole - Wikipedia [en.wikipedia.org]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry [ouci.dntb.gov.ua]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 1-(Methoxymethyl)-1H-imidazole | CymitQuimica [cymitquimica.com]
- 6. 1-Methylimidazole - Wikipedia [en.wikipedia.org]
- 7. 1-Ethylimidazole | 7098-07-9 [chemicalbook.com]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. westlab.com [westlab.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. tsijournals.com [tsijournals.com]
- 13. CAS Common Chemistry [commonchemistry.cas.org]
- 14. cdn.juniata.edu [cdn.juniata.edu]
- 15. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 16. phillysim.org [phillysim.org]
- 17. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. 1-Ethyl-1H-imidazol | 7098-07-9 [m.chemicalbook.com]
- 20. CompTox Chemicals Dashboard [comptox.epa.gov]
- 21. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 22. lup.lub.lu.se [lup.lub.lu.se]
- 23. researchgate.net [researchgate.net]
- 24. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 27. dergipark.org.tr [dergipark.org.tr]
- 28. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 29. asdlib.org [asdlib.org]
- 30. Imidazole(288-32-4) 1H NMR [m.chemicalbook.com]
- 31. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 32. pubs.aip.org [pubs.aip.org]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. Imidazole(288-32-4) IR Spectrum [chemicalbook.com]
- 36. pubs.acs.org [pubs.acs.org]
